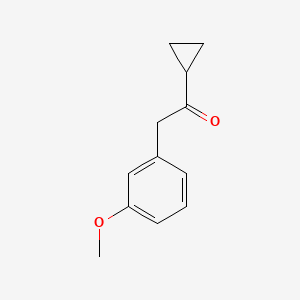
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Descripción general
Descripción
“(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol” is 1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
The reactivity of similar methoxy-substituted compounds has been extensively studied, providing insights into their potential applications in organic synthesis. For example, the reaction of dialkyl 2-butynoate with aniline and formaldehyde has been explored, revising the structure of the product and offering insights into the synthetic versatility of methoxy-substituted pyridines (Srikrishna, Sridharan, & Prasad, 2010). Additionally, the bidentate chelation-controlled asymmetric synthesis demonstrates the use of methoxy-substituted compounds as chiral auxiliaries, highlighting their potential in asymmetric synthesis (Jung, Ho, & Kim, 2000).
Catalysis and Materials Science
In catalysis and materials science, the interaction of methanol and similar ethers with catalyst surfaces has been studied to understand the mechanism of hydrocarbon formation. For instance, in situ FTIR studies of methanol and dimethyl ether in ZSM-5 have shown how methanol reacts with acidic hydroxyl groups to form methoxy species, which are crucial for the methylation of benzene and alkenes (Forester & Howe, 1987). This research has significant implications for the development of catalysts in the conversion of methanol to hydrocarbons.
Chemical Characterization and Reactivity
The solvolysis of silicon-substituted 2-silylpyridines by alcohols and water has been studied, providing insights into the reactivity and potential applications of methoxy-substituted pyridines in chemical transformations (Anderson & Webster, 1968). Furthermore, the electroreduction of carbomethoxypyridinium ions in methanol showcases the electrochemical properties of methoxy-substituted pyridines, revealing their potential in electrochemical applications (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYLNWHYDHWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



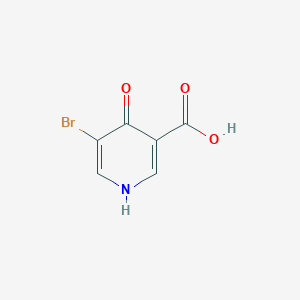
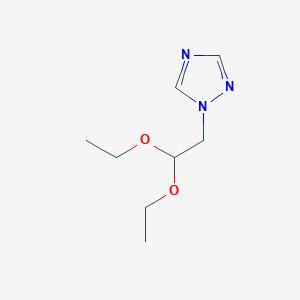

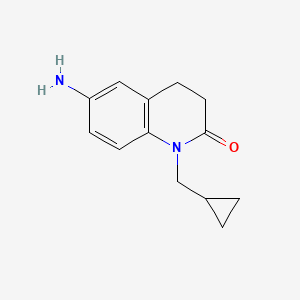
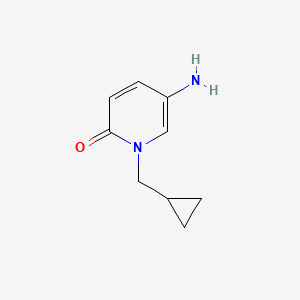
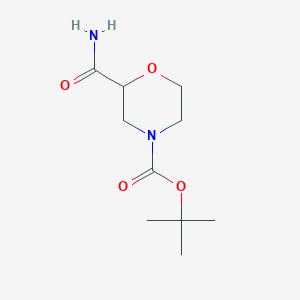
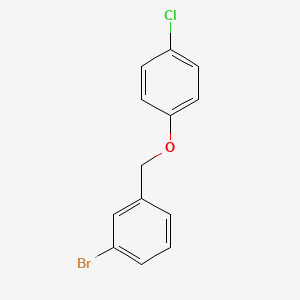


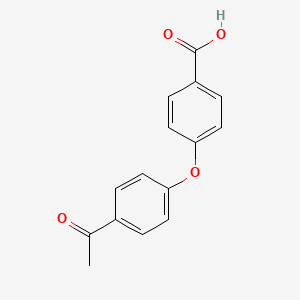
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
